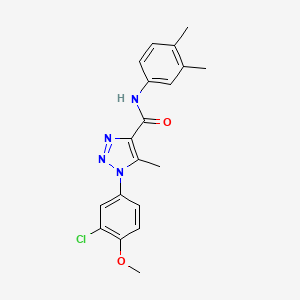

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 4 linked to a 3,4-dimethylphenyl group.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-11-5-6-14(9-12(11)2)21-19(25)18-13(3)24(23-22-18)15-7-8-17(26-4)16(20)10-15/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRGGDFHJZKVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines its biological activity, including anticancer properties and potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in enhancing the pharmacological profile of drugs. The presence of the methoxy and chlorine substituents on the phenyl rings may influence its biological activity through electronic effects and steric hindrance.

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit a wide range of biological activities, including:

- Anticancer Activity : Triazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties : Many triazoles possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation.

Anticancer Activity

A study conducted on various triazole derivatives highlighted the potent cytotoxic effects of compounds similar to the target compound against different cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against several tumor types, including breast cancer (MCF-7) and leukemia (K-562) .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.76 | |

| K-562 (Leukemia) | 2.34 | |

| HeLa (Cervical Cancer) | 6.12 |

The mechanism by which triazole compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Many studies report that these compounds activate intrinsic apoptotic pathways.

- Inhibition of Cell Proliferation : Compounds interfere with cell cycle progression.

- Targeting Specific Kinases : Some derivatives selectively inhibit kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents on the phenyl moieties significantly affect biological activity. For example, the introduction of electron-withdrawing groups like chlorine enhances potency against certain cancer cell lines compared to unsubstituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs sharing the 1H-1,2,3-triazole-4-carboxamide scaffold but differing in substituents. Key comparisons include:

Substituent Variations on the Triazole Ring

- 1-(4-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamides ():

These derivatives feature a 4-methylphenyl group at position 1 instead of 3-chloro-4-methoxyphenyl. The carboxamide substituents (e.g., aryl or alkyl groups) influence solubility and crystallinity. For example, N-(4-fluorophenyl) analogs exhibit higher melting points (~181–183°C) compared to N-alkyl derivatives . - 1-(3-Chloro-4-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ():

Replacing the methoxy group with a methyl at the para position reduces polarity, as evidenced by molecular weight (340.81 g/mol vs. ~350–440 g/mol for methoxy-containing analogs) .

Carboxamide Substituent Modifications

- Cyclohexyl derivatives often exhibit enhanced lipophilicity (logP ~3.5–4.0) compared to aromatic carboxamides .

- N-(5-Chloro-2-Methylphenyl) Analogs ():

The presence of a chloro substituent on the carboxamide’s aryl ring (CAS 1351796-86-5) may enhance halogen bonding, a critical factor in protein-ligand interactions .

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Triazole Carboxamides

Structural and Crystallographic Insights

- Crystal Packing : Derivatives like those in form hydrogen-bonded dimers via N–H···O interactions, as confirmed by SHELXL-refined structures .

- Conformational Flexibility : The 3,4-dimethylphenyl group in the target compound may adopt planar or twisted geometries relative to the triazole core, influencing π-π stacking (modeled using ORTEP-3 ).

Implications for Bioactivity

While biological data for the target compound is unavailable, structural analogs suggest:

- Chloro and Methoxy Groups : Enhance lipophilicity and membrane permeability (clogP ~3.8).

- Aryl vs. Alkyl Carboxamides : Aryl substituents (e.g., 3,4-dimethylphenyl) may improve target affinity via hydrophobic interactions, whereas cyclohexyl groups could alter pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.